molecular formula C17H22N4O B12757461 9'-Desmethyl granisetron CAS No. 1216398-33-2

9'-Desmethyl granisetron

Cat. No.: B12757461
CAS No.: 1216398-33-2
M. Wt: 298.4 g/mol
InChI Key: VIGVTDRZHFWDBM-FUNVUKJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Desmethyl granisetron typically involves the demethylation of granisetron. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods: Industrial production methods for 9-Desmethyl granisetron are not extensively documented. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-Desmethyl granisetron can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Desmethyl granisetron is similar to that of granisetron. It acts as a potent, selective antagonist of the 5-HT3 receptors. By inhibiting these receptors, the compound prevents the binding of serotonin, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Comparison with Similar Compounds

Uniqueness: 9-Desmethyl granisetron is unique due to its specific structural modifications, which result from the demethylation of granisetron. This structural difference can influence its pharmacokinetic properties and interactions with biological targets .

Properties

CAS No.

1216398-33-2

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide

InChI

InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22)/t11-,12+,13?

InChI Key

VIGVTDRZHFWDBM-FUNVUKJBSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4

Origin of Product

United States

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